An In-depth Technical Guide to the Physical Properties of 2-Methyl-1H-indole-6-carbonitrile
An In-depth Technical Guide to the Physical Properties of 2-Methyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the known and predicted physical properties of 2-Methyl-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities where this molecule is of interest.
Core Physical and Chemical Properties
2-Methyl-1H-indole-6-carbonitrile, with the CAS number 18871-10-8, is a solid organic compound. Its fundamental properties are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be treated as estimates until experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | |
| Molecular Weight | 156.18 g/mol | |
| Melting Point | 84-85 °C | |
| Boiling Point | 353.9 ± 22.0 °C (Predicted) | |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | |
| pKa | 15.74 ± 0.30 (Predicted) | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Methyl-1H-indole-6-carbonitrile. While a complete set of publicly available, experimentally determined spectra for this specific compound is limited, data for closely related indole structures provide valuable reference points.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted ¹H NMR and ¹³C NMR spectral data can be estimated based on the analysis of similar indole derivatives. For instance, the presence of the methyl group at the 2-position and the carbonitrile group at the 6-position will significantly influence the chemical shifts of the aromatic and heterocyclic protons and carbons.
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Methyl-1H-indole-6-carbonitrile, characteristic absorption bands are expected for the N-H stretch of the indole ring, the C≡N stretch of the nitrile group, C-H stretches from the methyl and aromatic parts of the molecule, and C=C stretching vibrations from the aromatic and heterocyclic rings.
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure. In a mass spectrum of 2-Methyl-1H-indole-6-carbonitrile, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.
Experimental Protocols
The following sections detail the general experimental methodologies for determining the key physical and spectral properties of organic compounds like 2-Methyl-1H-indole-6-carbonitrile.
3.1. Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A common method for its determination is the capillary tube method.
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Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.
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Apparatus: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated block).
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Procedure: The sample is heated slowly and evenly. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.
3.2. Solubility Analysis
Determining the solubility of a compound in various solvents provides insights into its polarity and potential for use in different applications.
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Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.75 mL). The mixture is vigorously shaken.
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Observation: The compound is classified as soluble if it completely dissolves. If it does not, it is considered insoluble. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
3.3. Infrared (IR) Spectroscopy
The "Thin Solid Film" method is a common and straightforward technique for obtaining the IR spectrum of a solid compound.
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Sample Preparation: A small amount of the solid is dissolved in a volatile solvent like methylene chloride or acetone.
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Film Deposition: A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.
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Spectral Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹H and ¹³C NMR analysis, the sample must be dissolved in a deuterated solvent to avoid signals from the solvent protons.
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Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Data Acquisition: The NMR tube is placed in the spectrometer, and the data is acquired.
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Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS).
3.5. Mass Spectrometry (MS)
Mass spectrometry is performed by ionizing the sample and then separating the ions based on their mass-to-charge ratio.
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Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
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Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different mass-to-charge ratios.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities or signaling pathways directly modulated by 2-Methyl-1H-indole-6-carbonitrile. The indole scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. Further research is required to elucidate the specific biological profile of this particular derivative.
Conclusion
2-Methyl-1H-indole-6-carbonitrile is a compound with defined basic physical properties. This guide provides the available data and outlines the standard experimental protocols for a more comprehensive characterization. Further experimental investigation is necessary to fully determine its physical and spectral properties, which will be invaluable for its potential applications in research and development.



